molecular formula C10H7Cl3N4O B8425799 (3-Chloro-4-methoxy-phenyl)-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine

(3-Chloro-4-methoxy-phenyl)-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine

Cat. No. B8425799
M. Wt: 305.5 g/mol
InChI Key: HUNWOTYGWYCRFH-UHFFFAOYSA-N
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Patent
US07132423B2

Procedure details

A 1 kg campaign was conducted to develop a process which avoids multiple column purifications and employs a suitable recrystallisation method to produce compound 137. This scheme was stabilized for the campaign, however the scale up of compound 133 by one pot synthesis resulted in the formation of an impurity, which was carried over to the final step and was difficult to remove. The impurity was isolated and characterized to be 6-chloro-N-(3-chloro-4-methoxyphenyl)-N′-(3-chloro-4-ethoxyphenyl)[1,3,5]triazine-2,4-diamine. To avoid the impurity, the single pot reaction was avoided and compound 101 was isolated and purified by recrystallisation in ethylacetate.
Name
compound 133
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-N-(3-chloro-4-methoxyphenyl)-N′-(3-chloro-4-ethoxyphenyl)[1,3,5]triazine-2,4-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([Cl:17])[CH:10]=2)[N:5]=[C:4](NC2CCCCCC2)[N:3]=1.[Cl:26]C1N=C(NC2C=CC(OC)=C(Cl)C=2)N=C(NC2C=CC(OCC)=C(Cl)C=2)N=1>>[Cl:17][C:11]1[CH:10]=[C:9]([NH:8][C:6]2[N:5]=[C:4]([Cl:26])[N:3]=[C:2]([Cl:1])[N:7]=2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16]

Inputs

Step One
Name
compound 133
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC1=CC(=C(C=C1)OC)Cl)NC1CCCCCC1
Step Two
Name
6-chloro-N-(3-chloro-4-methoxyphenyl)-N′-(3-chloro-4-ethoxyphenyl)[1,3,5]triazine-2,4-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC1=CC(=C(C=C1)OC)Cl)NC1=CC(=C(C=C1)OCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a suitable recrystallisation method
CUSTOM
Type
CUSTOM
Details
to produce compound 137
CUSTOM
Type
CUSTOM
Details
resulted in the formation of an impurity, which
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
The impurity was isolated
CUSTOM
Type
CUSTOM
Details
the single pot reaction

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC)NC1=NC(=NC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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